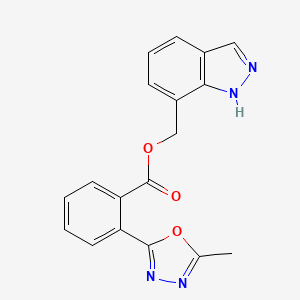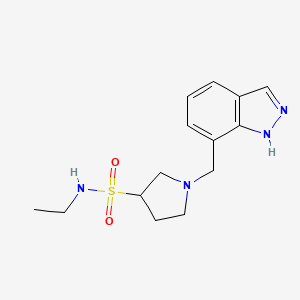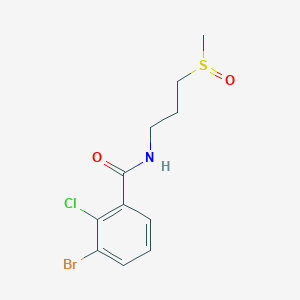
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MTSB belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
作用機序
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This leads to a disruption of the signaling pathway that the kinase is involved in, which can result in a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of specific signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences and may require additional experimentation to confirm the specificity of the compound.
将来の方向性
There are several potential future directions for research on 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, including:
1. Investigating the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring the use of this compound in combination with other compounds to enhance its efficacy and specificity.
3. Studying the effects of this compound on other signaling pathways and cellular processes to identify additional potential therapeutic targets.
4. Developing more potent and selective analogs of this compound for use in scientific research and potential therapeutic applications.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to selectively inhibit the activity of certain protein kinases, which can have a variety of biochemical and physiological effects on the cell. While there are both advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this compound that could lead to new therapeutic applications.
合成法
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with N,N-dimethylthioformamide to form the intermediate 2-methoxy-N,N-dimethyl-4-nitrobenzenesulfonamide. The intermediate is then reduced with sodium dithionite to form the final product, this compound.
科学的研究の応用
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide has been used in scientific research for its potential to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This compound has been shown to selectively inhibit the activity of certain protein kinases, such as JNK and p38, which are involved in the regulation of cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-16(2)21(17,18)14-7-6-11(9-13(14)19-3)15-10-12-5-4-8-20-12/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQIUBNNPLQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)

![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)